molecular formula C19H17N5O4S B2965065 N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894066-93-4

N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2965065
CAS No.: 894066-93-4
M. Wt: 411.44
InChI Key: GOQIDAFPKVZAAR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel synthetic chemical entity designed for advanced pharmacological and biochemical research. Its molecular architecture integrates several pharmacologically active motifs, suggesting potential for multifaceted biological activity. The 1,2,4-triazolo[4,3-b]pyridazine core is a bicyclic nitrogen-rich heterocycle of significant interest in medicinal chemistry. Literature indicates that derivatives containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold, as well as other annulated triazole systems like triazolo-thiadiazines, have demonstrated notable anticonvulsant properties in experimental models, with some compounds showing activity comparable to or surpassing established drugs like carbamazepine . The presence of the 3,4-dimethoxyphenyl (veratrole) moiety is also noteworthy, as this fragment is found in various plant-derived phenylpropanoid compounds and is associated with biological activities such as antioxidant effects . The furan-2-yl substituent and the thioacetamide linker further contribute to the molecule's complexity and potential for unique receptor interactions. This combination of structural features makes this compound a compelling candidate for investigation in central nervous system (CNS) drug discovery programs. Preliminary mechanistic insights, drawn from studies on structurally related triazole derivatives, suggest potential interaction with GABAergic systems. Research on similar compounds has shown an ability to protect against seizures induced by pentylenetetrazole (PTZ) and bicuculline, which are known to antagonize GABA-mediated neurotransmission . This suggests a potential mechanism of action involving the enhancement of GABAergic inhibition in the brain. Additionally, the dimethoxyphenyl group may contribute antioxidant properties, which could be explored in models of oxidative stress-related neurological disorders . This compound is offered exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary safety and efficacy assessments for their specific applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-26-15-7-5-12(10-16(15)27-2)20-18(25)11-29-19-22-21-17-8-6-13(23-24(17)19)14-4-3-9-28-14/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQIDAFPKVZAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring system.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.

    Attachment of the Dimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced onto the triazolopyridazine core.

    Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through a thiolation reaction followed by acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

  • Molecular Formula : C₂₁H₁₈N₆O₅S
  • Molecular Weight : 466.5 g/mol
  • Key Substituent : 3-nitrophenyl at the 6-position.
  • This may increase binding affinity to targets like kinases or DNA but could reduce metabolic stability due to higher reactivity .

N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

  • Molecular Formula : C₂₂H₂₁N₅O₄S
  • Molecular Weight : 451.5 g/mol
  • Key Substituent : 4-methoxyphenyl at the 3-position.
  • Impact : The methoxy group (-OCH₃) is electron-donating, which may improve solubility and bioavailability compared to nitro-substituted analogs. This substitution pattern could favor interactions with hydrophobic enzyme pockets .

Target Compound: Furan-2-yl Substituent

  • This may enhance selectivity for targets requiring aromatic stacking (e.g., ATP-binding sites in kinases). Furan-containing analogs are often associated with improved metabolic stability over nitro derivatives .

Comparison with Other Acetamide Derivatives

2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19)

  • Key Features: Incorporates a trifluoromethylbenzo[d]thiazole group and a dihydropyrimidinone core.
  • Relevance : The trifluoromethyl (-CF₃) group enhances lipophilicity and resistance to oxidative metabolism. Such compounds are frequently explored as kinase inhibitors (e.g., CK1-specific inhibitors), suggesting the target compound may share similar mechanistic pathways .

N-(4-Acetylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (6g)

  • Key Features : A triazole/oxime hybrid with an acetylphenyl group.
  • Relevance: The acetyl group (-COCH₃) may improve membrane permeability, while the ethyl substituent on the triazole ring could modulate steric effects.

Research Implications and Gaps

  • Pharmacological Potential: The furan-2-yl substituent in the target compound may offer a balance between reactivity and stability, making it suitable for further evaluation in kinase inhibition assays.
  • Synthetic Challenges : Evidence lacks details on the target compound’s synthesis, though methods for nitrophenyl and methoxyphenyl analogs (e.g., nucleophilic substitution or Suzuki coupling) could be extrapolated .
  • Data Limitations: No explicit bioactivity or pharmacokinetic data is provided for the target compound. Future studies should prioritize comparative assays against its analogs.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, particularly in the context of anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Substituents : A 3,4-dimethoxyphenyl group and a furan ring fused with a triazole-pyridazine moiety.
  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 372.45 g/mol

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro and in vivo studies. Key areas of focus include:

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of related compounds within the same class. For instance:

  • Mechanism of Action : Compounds containing triazole and pyridazine rings often exhibit inhibition of key signaling pathways involved in cancer cell proliferation.
  • Cell Line Studies : In vitro assays showed that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 5 to 25 µM .

Other Biological Activities

  • Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Similar compounds have been reported to reduce inflammation markers in cell cultures, indicating a broader therapeutic potential.

Case Studies

Several studies highlight the efficacy of compounds related to this compound:

StudyCompound TestedCell LineIC50 Value (µM)Observations
Xia et al. (2020)Triazole derivativesA549 (lung cancer)49.85Induced apoptosis
Wang et al. (2021)Pyridazine derivativesMCF-77.01 ± 0.60Significant growth inhibition
Li et al. (2022)Thioacetamide analogsHCT1166.2Effective against colon carcinoma

Mechanistic Studies

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in treated cancer cells.

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